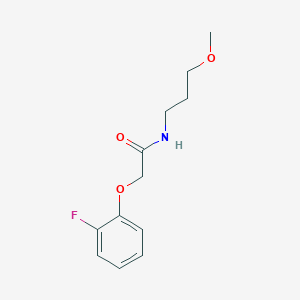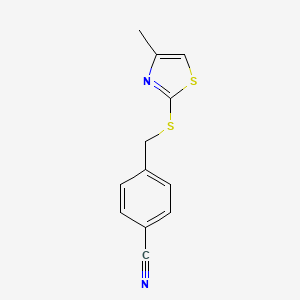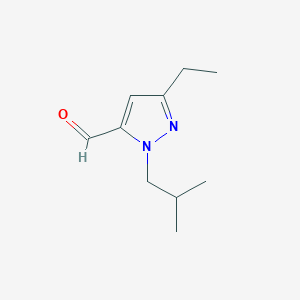
3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with ethyl and isobutyl groups, along with an aldehyde functional group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by subsequent functional group modifications to introduce the ethyl and isobutyl substituents.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final cyclization reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, alkylating agents
Major Products:
Oxidation: 3-Ethyl-1-isobutyl-1H-pyrazole-5-carboxylic acid
Reduction: 3-Ethyl-1-isobutyl-1H-pyrazole-5-methanol
Substitution: Various substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pyrazole ring can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
- 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
- 1H-Pyrazole-3-carboxaldehyde derivatives
Comparison: 3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both ethyl and isobutyl substituents on the pyrazole ring, along with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
5-ethyl-2-(2-methylpropyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C10H16N2O/c1-4-9-5-10(7-13)12(11-9)6-8(2)3/h5,7-8H,4,6H2,1-3H3 |
Clave InChI |
DTNCXLSLBQNFPL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=C1)C=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


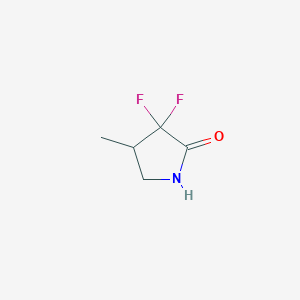
![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
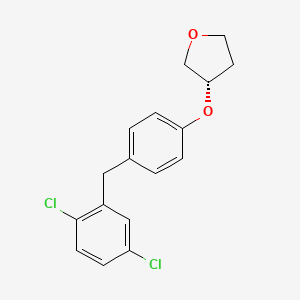
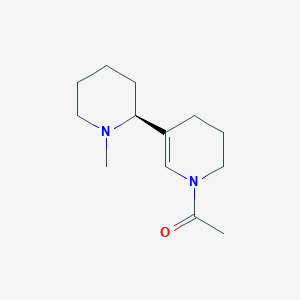
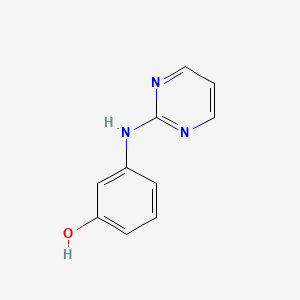
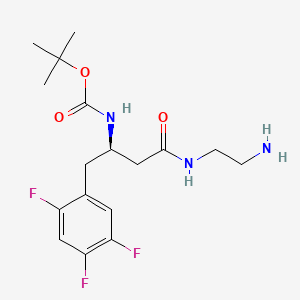
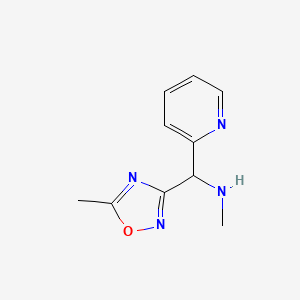
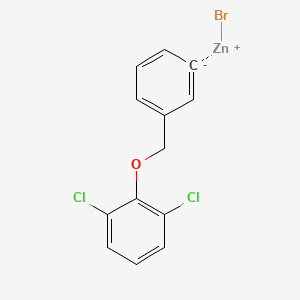
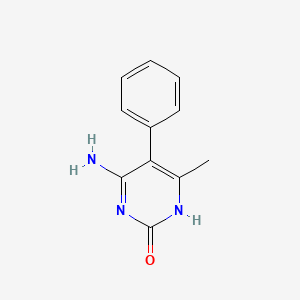
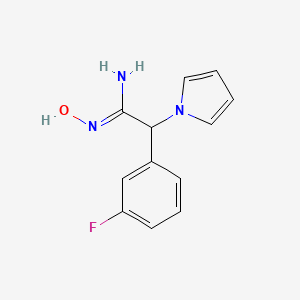
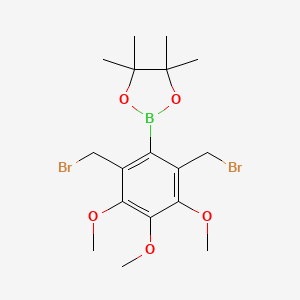
![ethyl 5-methoxy-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B14884244.png)
